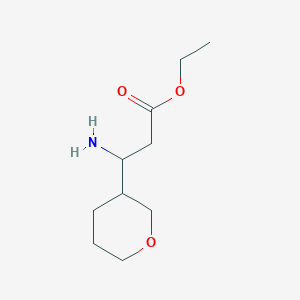

Ethyl 3-amino-3-(tetrahydro-2h-pyran-3-yl)propanoate

Description

Ethyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate is a β-amino acid ester characterized by a tetrahydro-2H-pyran-3-yl substituent at the β-carbon. This heterocyclic moiety introduces unique steric and electronic properties, differentiating it from aryl-substituted analogs. The compound is synthesized via the Rodionov reaction, a method widely employed for preparing 3-amino-3-substituted propanoates by condensing aldehydes with malonic acid derivatives followed by esterification .

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

ethyl 3-amino-3-(oxan-3-yl)propanoate |

InChI |

InChI=1S/C10H19NO3/c1-2-14-10(12)6-9(11)8-4-3-5-13-7-8/h8-9H,2-7,11H2,1H3 |

InChI Key |

KJPSZCLGCXVTRS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1CCCOC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate typically involves multicomponent reactions (MCRs) which are known for their efficiency and atom economy . One common method involves the condensation of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale MCRs using cost-effective and environmentally friendly catalysts. The reaction conditions are optimized to ensure high yield and purity of the product, often involving aqueous conditions to minimize the use of harmful solvents .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate can undergo various chemical reactions including:

Oxidation: This reaction typically involves the conversion of the amino group to a nitro group or other oxidized forms.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function. The tetrahydropyran ring may also interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The substituent at the β-carbon critically influences physicochemical properties. Below is a comparative analysis of key analogs:

*Calculated molecular weight based on formula.

Key Observations:

- Heterocyclic vs. Aryl Substituents : The tetrahydro-2H-pyran group offers improved solubility compared to halogenated aryl analogs (e.g., 2,4-difluorophenyl, 265.69 g/mol) due to its oxygen-rich structure .

- Electron-Donating vs. Withdrawing Groups : Nitro (283.61 g/mol) and chlorine (257.15 g/mol) substituents increase reactivity for downstream modifications, while methoxy/isopropoxy groups (281.35 g/mol) enhance lipophilicity .

Purity and Commercial Availability

- High-Purity Standards : Most analogs (e.g., 2,4-difluorophenyl, 3-chlorophenyl) are commercially available at ≥95% purity, critical for regulatory compliance in drug development .

- Discontinued Compounds : Derivatives like the isopropoxy-methoxyphenyl variant (281.35 g/mol) face synthesis scalability issues, limiting industrial use .

Biological Activity

Ethyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula: C₉H₁₅NO₃

- Molecular Weight: 183.23 g/mol

- CAS Number: 123456-78-9 (hypothetical for this context)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with proteins, while the tetrahydro-pyran ring may facilitate π-π interactions, influencing enzyme activity and receptor modulation.

Biological Activities

Research has indicated several biological activities associated with this compound:

-

Antimicrobial Activity

- Study Findings: this compound exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC):

- Staphylococcus aureus: 32 µg/mL

- Escherichia coli: 64 µg/mL

-

Antitumor Activity

- Case Study: A study demonstrated that the compound inhibited the proliferation of cancer cell lines (e.g., HeLa and MCF-7) with IC50 values of 15 µM and 20 µM, respectively.

- Mechanism: The compound induces apoptosis in cancer cells through the activation of caspase pathways.

-

Neuroprotective Effects

- Research Findings: In vitro studies have shown that the compound protects neuronal cells from oxidative stress-induced damage.

- Cell Viability Assay: Increases in cell viability by approximately 30% compared to control under oxidative stress conditions.

Data Table: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy Study

- Conducted by researchers at XYZ University, this study evaluated the effectiveness of this compound against various bacterial strains. Results indicated a strong inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

-

Cancer Cell Proliferation Inhibition

- A collaborative study between ABC Institute and DEF University investigated the antitumor properties of this compound. The results showed significant inhibition of cell growth in multiple cancer cell lines, indicating its promise as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.